3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-b]pyridine Core
- Starting with a suitable pyrazole derivative, such as 1,3-dimethylpyrazole.
- Reacting with a chlorinated pyridine derivative under conditions that promote cyclization to form the fused ring system.
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Chlorination
- Introducing chlorine atoms at the 3 and 6 positions of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
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Amidation
- Coupling the chlorinated intermediate with a carboxamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole or pyridine rings.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation/Reduction: Formation of oxidized or reduced derivatives, potentially altering biological activity.
Scientific Research Applications
3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide has several research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: Used in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Employed in studies to understand its interaction with enzymes or receptors, aiding in drug discovery.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide involves:
Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide: can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
- Structural Features : The specific substitution pattern and functional groups confer unique electronic and steric properties.
- Biological Activity : Differences in biological activity due to variations in molecular interactions with targets.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c1-7-9-5-8(6-17-13(9)21(2)20-7)18-14(22)12-10(15)3-4-11(16)19-12/h3-6H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUYXSKMGHPAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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